molecular formula C9H13N3O6S2 B13620190 Ammonium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate

Ammonium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate

Cat. No.: B13620190
M. Wt: 323.4 g/mol
InChI Key: UFLSMDJNJKWDFW-UHFFFAOYSA-N
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Description

Ammonium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate is a complex organic compound that features a sulfonate group, a nitrophenyl group, and a carbamoyl group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ammonium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions typically require controlled temperatures and may involve the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amino derivatives, and various substituted carbamoyl compounds .

Scientific Research Applications

Ammonium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and other derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ammonium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with specific amino acid residues, leading to the modulation of enzyme activity or receptor function. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ammonium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H13N3O6S2

Molecular Weight

323.4 g/mol

IUPAC Name

azanium;1-nitro-4-(3-sulfonatosulfanylpropanoylamino)benzene

InChI

InChI=1S/C9H10N2O6S2.H3N/c12-9(5-6-18-19(15,16)17)10-7-1-3-8(4-2-7)11(13)14;/h1-4H,5-6H2,(H,10,12)(H,15,16,17);1H3

InChI Key

UFLSMDJNJKWDFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCSS(=O)(=O)[O-])[N+](=O)[O-].[NH4+]

Origin of Product

United States

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